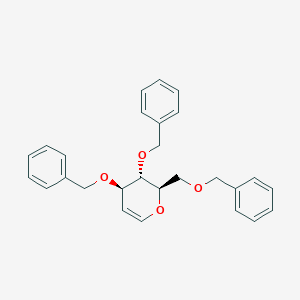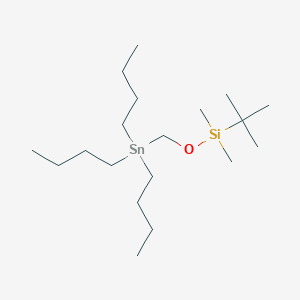
Oxane-2,4-dione
Vue d'ensemble
Description
Oxane-2,4-dione, also known as oxalic acid dione, is an organic compound with the chemical formula C2O2. It is a white crystalline solid that is soluble in water and a range of organic solvents. This compound is a versatile compound that has a variety of applications in scientific research and is used in a range of laboratory experiments.
Applications De Recherche Scientifique
Copolymer Synthesis
Oxane-2,4-dione, also referred to as 2-Oxepane-1,5-dione (OPD), has been utilized in the synthesis of random copolyesters. When copolymerized with ε-caprolactone, initiated by metal derivatives like tin octanoate, dibutyltin dimethoxide, and aluminum isopropoxide, it forms semicrystalline copolymers. These copolymers exhibit a single melting temperature and a glass transition temperature, confirming their randomness. This is particularly noted in the study by Dwan'isa et al. (2003) in "Macromolecules" (Dwan'isa et al., 2003).
Polymerization in Melt
Albertsson and Lundmark (1990) explored the ring-opening polymerization of Oxepane-2,7-dione in the melt. Their study, published in the "Journal of Macromolecular Science, Part A," revealed insights into the polymerization process and its dependence on various factors like temperature, time, and the concentration of catalysts like stannous 2-ethylhexanoate (Albertsson & Lundmark, 1990).
Odour Compound in Soya-Bean Oil
In a study conducted by Guth and Grosch (1989), published in "Fett-lipid," 3-Methylnonane-2,4-dione, a compound related to this compound, was identified in reverted soya-bean oil. This compound contributed significantly to the reversion odour of the oil, demonstrating the relevance of such compounds in food chemistry (Guth & Grosch, 1989).
Synthesis of Oxazolidine-2,4-diones
The synthesis of oxazolidine-2,4-diones, often found in biologically significant compounds, was explored using a tandem phosphorus-mediated carboxylative condensation of primary amines and α-ketoesters. This study by Zhang et al. (2015) in "Chemical communications" highlights a novel method for accessing various oxazolidine-2,4-diones using atmospheric carbon dioxide (Zhang et al., 2015).
Modified Poly (epsilon-caprolactone)
Tian et al. (1998), in their research published in "Macromolecules," have synthesized Poly(2-oxepane-1,5-dione), a highly crystalline polymer with a high melting temperature. This polymer, obtained by ring opening polymerization of 1,4,8-trioxaspiro[4.6]-9-undecanone, presents potential for photodegradable applications (Tian et al., 1998).
Mécanisme D'action
Target of Action
Oxane-2,4-dione, also known as Dihydro-2H-pyran-2,4(3H)-dione , is a chemical compound that has been used as a reagent for the preparation and structure-activity relationship of tricyclic dihydropyridine-based KATP openers . These openers are known to potently inhibit bladder contraction in vitro . .
Mode of Action
It is known that the compound plays a role in the synthesis of other biologically important compounds . A tandem phosphorus-mediated carboxylative condensation of primary amines and α-ketoesters/base-catalyzed cyclization reaction have been developed . These processes provide a novel and convenient access to various oxazolidine-2,4-diones .
Biochemical Pathways
It is known that the compound is involved in the synthesis of oxazolidine-2,4-diones , which are found frequently in biologically important compounds .
Result of Action
It is known that the compound is used as a reagent for the preparation and structure-activity relationship of tricyclic dihydropyridine-based katp openers , which are known to potently inhibit bladder contraction in vitro .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Oxane-2,4-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, 2-Tetrahydropyranyl (THP-) ethers derived from the reaction of alcohols and 3,4-dihydropyran are commonly used as protecting groups in organic synthesis . The nature of these interactions is complex and depends on the specific biochemical context.
Cellular Effects
It is known that its derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism is complex and depends on the specific biochemical context.
Temporal Effects in Laboratory Settings
It is known that its derivatives can have long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can also affect its localization or accumulation .
Subcellular Localization
It is known that its derivatives can be directed to specific compartments or organelles .
Propriétés
IUPAC Name |
oxane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c6-4-1-2-8-5(7)3-4/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRPRLWCUGZYJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




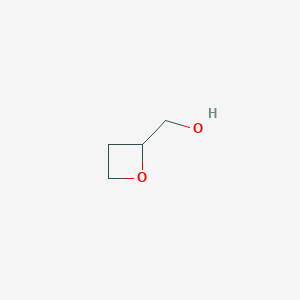
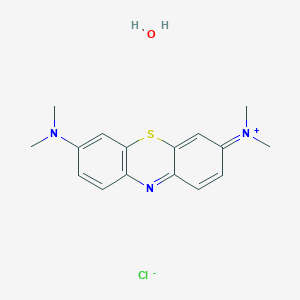



![(1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]-2-pyridinyl]methanone](/img/structure/B110792.png)
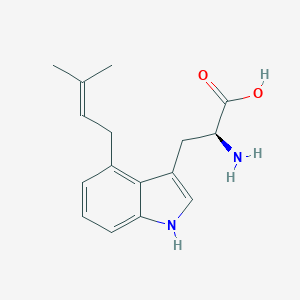


![2-{[(Furan-2-ylmethyl)carbamoyl]amino}acetic acid](/img/structure/B110805.png)
